molecular formula C7H10ClN B15227742 (R)-3-Ethynylcyclopent-2-en-1-amine hydrochloride

(R)-3-Ethynylcyclopent-2-en-1-amine hydrochloride

Cat. No.: B15227742
M. Wt: 143.61 g/mol
InChI Key: CZIXBUQHCXXTIB-OGFXRTJISA-N
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Description

®-3-Ethynylcyclopent-2-en-1-amine hydrochloride is a chemical compound with a unique structure that includes an ethynyl group attached to a cyclopentene ring, which is further bonded to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Ethynylcyclopent-2-en-1-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with a halide in the presence of a palladium catalyst.

    Amination: The amine group can be introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with a halide precursor.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-3-Ethynylcyclopent-2-en-1-amine hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-Ethynylcyclopent-2-en-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The cyclopentene ring can be reduced to form cyclopentane derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Common reagents include alkyl halides and acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of cyclopentane derivatives.

    Substitution: Formation of N-substituted amines and amides.

Scientific Research Applications

®-3-Ethynylcyclopent-2-en-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of ®-3-Ethynylcyclopent-2-en-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active site residues, while the amine group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopent-2-en-1-amine: Lacks the ethynyl group, resulting in different reactivity and biological activity.

    3-Ethynylcyclopent-2-en-1-ol: Contains a hydroxyl group instead of an amine, leading to different chemical properties.

    Cyclopent-2-en-1-amine hydrochloride: Similar structure but without the ethynyl group, affecting its chemical and biological behavior.

Uniqueness

®-3-Ethynylcyclopent-2-en-1-amine hydrochloride is unique due to the presence of both the ethynyl and amine groups, which confer distinct reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C7H10ClN

Molecular Weight

143.61 g/mol

IUPAC Name

(1R)-3-ethynylcyclopent-2-en-1-amine;hydrochloride

InChI

InChI=1S/C7H9N.ClH/c1-2-6-3-4-7(8)5-6;/h1,5,7H,3-4,8H2;1H/t7-;/m1./s1

InChI Key

CZIXBUQHCXXTIB-OGFXRTJISA-N

Isomeric SMILES

C#CC1=C[C@@H](CC1)N.Cl

Canonical SMILES

C#CC1=CC(CC1)N.Cl

Origin of Product

United States

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